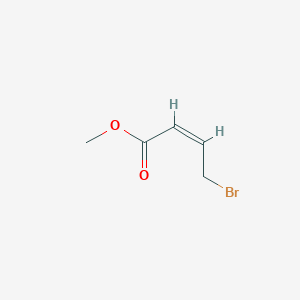

(Z)-Methyl 4-bromobut-2-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1117-71-1; 6000-00-6 |

|---|---|

Molekularformel |

C5H7BrO2 |

Molekulargewicht |

179.013 |

IUPAC-Name |

methyl (Z)-4-bromobut-2-enoate |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2- |

InChI-Schlüssel |

RWIKCBHOVNDESJ-IHWYPQMZSA-N |

SMILES |

COC(=O)C=CCBr |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Z Methyl 4 Bromobut 2 Enoate

Classical Preparative Routes to Methyl 4-Bromobut-2-enoates

Classical methods for the synthesis of methyl 4-bromobut-2-enoates often yield a mixture of (E) and (Z) isomers. These routes are typically characterized by their straightforward reaction pathways.

Allylic Bromination of Methyl But-2-enoate (e.g., N-Bromosuccinimide-mediated transformations)

Allylic bromination is a common strategy for introducing a bromine atom at the carbon adjacent to a double bond. libretexts.orgmasterorganicchemistry.com N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose as it provides a low, constant concentration of bromine radicals, which favors allylic substitution over addition to the double bond. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator. youtube.comorgosolver.com

The mechanism proceeds via a radical chain reaction. chemistrysteps.com Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the allylic position of methyl but-2-enoate, forming a resonance-stabilized allylic radical. youtube.comchemistrysteps.com This allylic radical can then react with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired methyl 4-bromobut-2-enoate. libretexts.orgchemistrysteps.com Due to the nature of the allylic radical intermediate, which has two resonance structures, a mixture of products can be formed, including both (E) and (Z) isomers of methyl 4-bromobut-2-enoate, as well as other brominated byproducts. youtube.comrsc.org

A study on the photochemical bromination of methyl (E)-2-methylbut-2-enoate with NBS highlighted the formation of the desired methyl (E)-4-bromo-2-methylbut-2-enoate alongside other products, illustrating the potential for mixed product outcomes in such reactions. rsc.org

Table 1: Conditions for Allylic Bromination

| Reactant | Reagent | Conditions | Product |

|---|

Halogenation of Butenoic Acid Derivatives and Subsequent Esterification

An alternative classical approach involves the halogenation of a butenoic acid derivative, followed by esterification to yield the methyl ester. This multi-step process allows for the introduction of the bromine atom prior to the formation of the final ester.

The synthesis could commence with a suitable butenoic acid derivative. For instance, the addition of a bromine source across the double bond of a precursor like but-3-enoic acid would lead to a dibrominated butanoic acid derivative. Subsequent elimination of HBr under basic conditions could then regenerate the double bond, potentially yielding a mixture of isomeric bromobutenoic acids.

The final step in this sequence is the esterification of the resulting 4-bromobut-2-enoic acid with methanol, typically under acidic conditions, to produce methyl 4-bromobut-2-enoate. The stereochemical outcome of this route is often difficult to control, generally resulting in a mixture of (E) and (Z) isomers.

Stereoselective Synthesis of (Z)-Methyl 4-bromobut-2-enoate

To overcome the lack of stereoselectivity in classical methods, several strategies have been developed to specifically synthesize the (Z)-isomer of methyl 4-bromobut-2-enoate. These methods focus on controlling the geometry of the newly formed double bond.

Strategies for (Z)-Olefin Geometry Control (e.g., Wittig and Horner-Wadsworth-Emmons approaches)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orggoogle.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of this compound, a suitable strategy would involve the reaction of bromoacetaldehyde with a non-stabilized ylide derived from methyl (triphenylphosphoranylidene)acetate.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org While the standard HWE reaction often favors the formation of (E)-alkenes due to thermodynamic control, modifications have been developed to achieve high (Z)-selectivity. wikipedia.orgnrochemistry.comjst.go.jpnih.gov The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) at low temperatures to kinetically favor the formation of the (Z)-olefin. nrochemistry.comnih.gov This approach could be adapted for the synthesis of this compound by reacting bromoacetaldehyde with a suitably modified phosphonate reagent.

Table 2: Comparison of Wittig and HWE Reactions for (Z)-Olefin Synthesis

| Reaction | Key Reagent | Typical Selectivity | Notes |

|---|---|---|---|

| Wittig Reaction | Non-stabilized phosphonium ylide | (Z)-selective | The byproduct, triphenylphosphine oxide, can be difficult to remove. masterorganicchemistry.com |

Isomerization Reactions for Stereochemical Enrichment of the (Z)-Isomer

Isomerization reactions provide a pathway to enrich a mixture of isomers in favor of the desired (Z)-isomer. Photochemical isomerization is a particularly relevant technique for α,β-unsaturated esters. jst.go.jp

Irradiation of an (E)/(Z) mixture of methyl 4-bromobut-2-enoate can lead to E/Z photoisomerization. nih.govacs.org This process involves the excitation of the π-system of the double bond to an excited state where rotation around the carbon-carbon bond is facilitated. Upon relaxation back to the ground state, a new ratio of (Z) to (E) isomers is established, which can be enriched in the (Z)-isomer under specific conditions. The use of sensitizers can sometimes be employed to influence the photostationary state. Brønsted and Lewis acids have also been shown to catalyze the photochemical E/Z isomerization of α,β-unsaturated esters. nih.gov

Diastereoselective and Enantioselective Methodologies

While specific diastereoselective or enantioselective syntheses of this compound are not widely reported, general principles of asymmetric synthesis can be applied.

Diastereoselective approaches could involve the use of a chiral auxiliary. For instance, a chiral alcohol could be used to form an ester with a precursor acid. The chiral auxiliary could then direct a subsequent halogenation or olefination reaction to favor the formation of one diastereomer of the (Z)-isomer. Removal of the chiral auxiliary would then yield the enantiomerically enriched this compound.

Enantioselective methodologies might involve the use of a chiral catalyst. For example, a catalytic asymmetric version of the Wittig or HWE reaction could potentially be developed. Additionally, enantioselective isomerization processes are an emerging area of research. Recent studies have demonstrated the use of chiral phosphoric acids to catalyze the enantioselective protonation of transient photoenols generated from α,β-unsaturated esters, leading to enantiomerically enriched β,γ-unsaturated esters. nih.govacs.orgelsevierpure.com While this specific transformation does not directly yield the target molecule, it highlights the potential for developing catalytic enantioselective methods for related systems.

Advanced Catalytic Approaches to this compound and its Analogues

Recent advancements in catalysis have provided several effective strategies for the synthesis of (Z)-α,β-unsaturated esters and related compounds. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands at the forefront of stereoselective alkene synthesis. Various strategies, including cross-coupling, metathesis, and hydrogenation, have been developed to afford Z-alkenes with high fidelity.

One prominent method for the synthesis of (Z)-α,β-unsaturated esters is the kinetically controlled catalytic cross-metathesis. nih.gov Molybdenum-based catalysts, in particular, have demonstrated remarkable Z-selectivity in the formation of various unsaturated esters. The choice of ligand on the metal center is crucial in directing the stereochemical outcome of the reaction. For instance, sterically demanding ligands can favor the formation of the less stable Z-isomer by influencing the geometry of the metallacyclobutane intermediate.

Another powerful approach involves the stereoselective synthesis of vinyl halides, which can then be subjected to further functionalization. For example, vinylsilanes can be converted to vinyl bromides with high stereoselectivity through a halogenation-desilicohalogenation sequence. acs.orgscispace.com This method allows for the inversion of stereochemistry, providing access to the Z-vinyl halide from a readily available E-vinylsilane. Subsequent carbonylation or other cross-coupling reactions can then introduce the methyl ester functionality.

Palladium-catalyzed reactions have also been instrumental in the synthesis of acrylates and their derivatives. nih.gov While not always inherently Z-selective, the careful selection of ligands and reaction conditions can influence the stereochemical outcome. For instance, the coupling of ethylene or propene with a carboxylic moiety or CO2 can lead to the formation of acrylates, and the ligand environment around the palladium center can be tuned to favor the Z-isomer. nih.govresearchgate.net

| Catalyst System | Substrate(s) | Product | Z:E Ratio | Yield (%) | Reference |

| Molybdenum-based catalyst | Terminal alkene, Acrylate | (Z)-α,β-Unsaturated ester | >98:2 | up to 71 | nih.gov |

| Not Applicable | Vinylsilane | Vinyl bromide | High | Good | acs.orgscispace.com |

| Palladium with specific ligands | Ethylene, CO2 | Acrylate derivative | Varies | Moderate | nih.govresearchgate.net |

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have gained significant attention as sustainable and powerful alternatives to transition metal catalysis for the synthesis of stereochemically defined molecules.

Organocatalytic Approaches:

Organocatalysis offers a metal-free approach to the synthesis of Z-alkenes. Chiral organocatalysts can facilitate reactions with high stereocontrol through various activation modes, such as iminium ion, enamine, or hydrogen-bonding catalysis. For instance, the development of organocatalytic systems for Z-alkene synthesis via hydrogen-bonding-assisted photoinduced electron donor-acceptor (EDA) complexes has been reported. nih.govnih.gov These methods provide a mild and metal-free pathway to access a variety of Z-alkenes.

Furthermore, organocatalytic enantioselective conjugate additions to (Z)-enediketones have been shown to proceed with high regio- and enantioselectivity, highlighting the ability of organocatalysts to control the stereochemistry of reactions involving Z-alkenes. nih.gov While not a direct synthesis of the target molecule, these methods demonstrate the potential of organocatalysis in stereoselective transformations of Z-configured substrates.

| Catalyst Type | Reaction | Key Feature | Reference |

| Chiral Phosphoric Acid | Condensation | Enantioselective synthesis of inherently chiral molecules | researchgate.net |

| L-Proline | Asymmetric organocatalysis | Synthesis of bicyclic enals | youtube.com |

| Chiral Imidazole-containing catalyst | Desymmetrization | Synthesis of Si-stereogenic compounds | N/A |

Biocatalytic Transformations:

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. Enzymes such as ene-reductases have been employed for the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated compounds. While typically used for reductions, engineered enzymes or the use of specific enzyme classes could potentially be applied to the synthesis of Z-alkenes.

The selective functionalization of alkenes using biocatalysis is an emerging field. researchgate.net For example, the chemoenzymatically compatible dehydrodecarboxylation of carboxylic acids to form alkenes has been demonstrated, showcasing the potential of combining biocatalysis with other catalytic methods. nih.gov While direct biocatalytic synthesis of this compound has not been extensively reported, the principles of enzyme-catalyzed reactions suggest that future developments in enzyme engineering could lead to biocatalysts capable of performing such transformations with high Z-selectivity.

Chemical Reactivity and Mechanistic Aspects of Z Methyl 4 Bromobut 2 Enoate Transformations

Reactivity Profiles of the Allylic Bromide Moiety

The presence of a bromine atom at the allylic position (C-4) is a key determinant of the reactivity of (Z)-Methyl 4-bromobut-2-enoate. This functionality allows for reactions typical of allylic halides, including nucleophilic substitutions and the formation of organometallic intermediates.

Nucleophilic Substitution Reactions (e.g., SN2' pathways)

This compound is susceptible to nucleophilic attack. Nucleophiles can react via two primary pathways: a direct SN2 displacement at the C-4 position or a conjugate (allylic) SN2' displacement at the C-2 position.

In an SN2 reaction, the nucleophile directly attacks the carbon atom bearing the bromine, leading to inversion of configuration at that center if it were chiral. masterorganicchemistry.com The reaction proceeds through a concerted "backside attack" mechanism. masterorganicchemistry.com

However, in allylic systems like this, the SN2' pathway is often competitive or even dominant. In this mechanism, the nucleophile attacks the γ-carbon of the double bond (C-2), while the π-electrons of the double bond shift to expel the bromide leaving group from the α-position (C-4). This results in a formal 1,3-transposition of the functional group.

The competition between these pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the metal counter-ion (gegenion) if the nucleophile is a salt. For instance, in a study involving the related trans-isomer, methyl trans-4-bromobut-2-enoate, its reaction with alkali metal t-butylthiolates yielded two distinct products, demonstrating the concurrent operation of both SN2 and SN2' pathways. open.ac.uk The ratio of the direct substitution product to the allylic rearrangement product was found to be dependent on the solvent and the specific alkali metal used. open.ac.uk This highlights the dual reactivity of the allylic bromide moiety in this class of compounds.

Formation of Organometallic Reagents (e.g., Grignard-type reactions)

The carbon-bromine bond in this compound can undergo oxidative addition with various metals to form organometallic reagents. ambeed.com A prominent example of this reactivity is the Reformatsky reaction , which utilizes metallic zinc to generate an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

The reaction involves the insertion of zinc metal into the carbon-bromine bond. wikipedia.org This organozinc intermediate is generally less reactive than Grignard or organolithium reagents, which prevents it from adding to the ester group of another molecule. wikipedia.org Instead, it can be condensed with aldehydes or ketones to form β-hydroxy esters. wikipedia.org Research on the closely related ethyl 4-bromobut-2-enoate has demonstrated its successful use in solvent-free, ball-milling-enabled Reformatsky reactions. d-nb.infonih.gov This mechanochemical approach provides a greener alternative to traditional solution-based methods. researchgate.net

The table below summarizes the scope of the mechanochemical Reformatsky reaction using ethyl 2-bromoacetate, illustrating the types of products that can be expected from the organozinc reagent derived from similar bromoesters.

| Carbonyl Electrophile | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 70% | d-nb.info |

| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 82% | nih.gov |

| Acetophenone | Ethyl 3-hydroxy-3-phenylbutanoate | 69% | nih.gov |

| Cyclohexylcarboxaldehyde | Ethyl 3-cyclohexyl-3-hydroxypropanoate | 39% | nih.gov |

Besides zinc, other metals like magnesium can be used to form Grignard-type reagents, which are also valuable intermediates in carbon-carbon bond formation. thieme-connect.de

Reactivity of the α,β-Unsaturated Ester System

The conjugated double bond and ester group in this compound constitute an α,β-unsaturated system, which is a versatile platform for various addition reactions.

Conjugate (Michael) Addition Reactions

The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon double bond, rendering the β-carbon (C-3) electrophilic. This allows for conjugate addition (or Michael addition) of nucleophiles. Softer nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the β-carbon in a 1,4-addition fashion. thieme-connect.demasterorganicchemistry.com

The reaction of an organocuprate, such as lithium dimethylcuprate (LiCu(CH₃)₂), with the α,β-unsaturated ester would involve the addition of a methyl group to the C-3 position. This generates a transient enolate intermediate, which is then protonated upon workup to yield the saturated ester product. This method is highly effective for forming carbon-carbon bonds at the β-position of unsaturated carbonyl systems. masterorganicchemistry.com Investigations into organocuprate conjugate additions have been performed on related systems, confirming this reaction pathway. open.ac.uk

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The electron-deficient double bond of the α,β-unsaturated ester system allows it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the dienophile reacts with a conjugated diene to form a six-membered ring. While specific examples involving this compound as the dienophile are not extensively documented in the surveyed literature, its structural features are conducive to this type of transformation. Other related reactions, such as [4+1] cycloadditions, have been noted for similar substrates. rsc.org The reactivity in such cycloadditions would be influenced by the stereochemistry of the double bond and the electronic nature of both the diene and the dienophile.

Cross-Coupling Chemistry Involving this compound

The allylic bromide functionality serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a prominent example. Research has shown that the related E-isomer, methyl (E)-4-bromobut-2-enoate, effectively couples with a variety of arylboronic acids using a palladium catalyst. researchgate.netresearchgate.net These reactions can often be performed under mild, ligand-free conditions and produce γ-aryl-substituted butenoates in high yields. researchgate.net This methodology has been applied to the synthesis of cores for HIV-1 protease inhibitors. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.

The table below showcases the versatility of the Suzuki coupling with methyl (E)-4-bromobut-2-enoate and various arylboronic acids.

| Arylboronic Acid | Product (Methyl 4-arylbut-2-enoate) | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 95% | |

| 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 92% | researchgate.net |

| 4-Fluorophenylboronic acid | Methyl (E)-4-(4-fluorophenyl)but-2-enoate | 88% | researchgate.net |

| Naphthalene-2-boronic acid | Methyl (E)-4-(naphthalen-2-yl)but-2-enoate | 85% | researchgate.net |

While these examples use the (E)-isomer, similar reactivity is expected for this compound, although the stereochemical outcome (retention or inversion of the double bond geometry) would need to be considered. Other palladium-catalyzed reactions such as the Stille (with organostannanes) and Hiyama (with organosilanes) couplings are also potential transformations for this substrate. ambeed.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, has been explored with stereoisomers of methyl 4-bromobut-2-enoate. While specific studies focusing exclusively on the (Z)-isomer are not extensively documented in the reviewed literature, an effective ligand-free Suzuki coupling protocol has been reported for the corresponding (E)-isomer, methyl (E)-4-bromobut-2-enoate. acs.orgresearchgate.netnih.gov This reaction unites the butenoate scaffold with various arylboronic acids, yielding a range of functionalized methyl 4-arylbut-2-enoates in high to excellent yields under mild conditions. acs.orgresearchgate.netnih.gov

The mechanistic pathway of the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the butenoate. This is followed by transmetalation with the organoboron species and, finally, reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) catalyst. Given these fundamental steps, it is reasonable to expect that this compound would undergo similar transformations. However, the stereochemical outcome of the reaction with the (Z)-isomer would be of critical interest, as the potential for isomerization of the double bond under the reaction conditions could influence the final product distribution.

A typical ligand-free Suzuki-Miyaura coupling of the (E)-isomer is presented in the table below.

| Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(OAc)2 | K2CO3 | H2O/Acetonitrile | Methyl (E)-4-phenylbut-2-enoate | High | researchgate.netnih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | K2CO3 | H2O/Acetonitrile | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | High | researchgate.netnih.gov |

| 4-Chlorophenylboronic acid | Pd(OAc)2 | K2CO3 | H2O/Acetonitrile | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | High | researchgate.netnih.gov |

Nickel-Catalyzed Carbon-Carbon Bond Formations

Nickel catalysis offers a powerful and often more economical alternative to palladium for cross-coupling reactions. Research has demonstrated the utility of nickel catalysts in transformations involving methyl 4-bromocrotonate (a mixture of E/Z isomers). A notable example is the nickel-catalyzed C-Br/C-H bis-phenylation, which allows for the stereoselective formation of a doubly phenylated product. researchgate.net This type of reaction highlights the capacity of nickel to mediate complex bond formations.

Furthermore, the broader field of nickel-catalyzed asymmetric cross-coupling reactions of C(sp³)-electrophiles, such as N-hydroxyphthalimide esters, with alkenyl bromides has been developed. caltech.edu These reactions proceed under mild conditions and offer a high degree of enantioselectivity. caltech.edu While not directly employing this compound, these studies establish a precedent for the reactivity of nickel catalysts with similar allylic electrophiles, suggesting that this compound could be a viable substrate for related nickel-catalyzed carbon-carbon bond-forming reactions.

Copper-Mediated Coupling Processes

Copper-mediated reactions represent another important class of transformations for carbon-carbon and carbon-heteroatom bond formation. While the Ullmann condensation is a classic example, modern copper catalysis encompasses a much wider range of coupling processes. For instance, copper(I)-catalyzed asymmetric allylic alkylation of (Z)-trisubstituted allyl bromides with organolithium reagents has been successfully developed. lookchem.com This methodology allows for the construction of all-carbon quaternary stereogenic centers with high yields and regioselectivity, demonstrating the utility of copper/phosphoramidite catalyst systems in controlling the reactivity of (Z)-allyl bromides. lookchem.com

Although direct examples utilizing this compound in copper-mediated couplings are not prevalent in the literature reviewed, the principles established in related systems are highly relevant. The electrophilic nature of the carbon bearing the bromine atom in this compound makes it a suitable candidate for coupling with a variety of organocopper reagents or in copper-catalyzed reactions with other organometallic partners.

Unique Named Reactions and Multicomponent Transformations

The unique structural features of this compound make it an interesting substrate for named reactions and multicomponent transformations that allow for the rapid construction of complex molecular architectures.

Blaise Reaction and Vinylogous Blaise Cyclizations for Heterocycle Construction

The Blaise reaction, which traditionally involves the reaction of a nitrile with an α-haloester in the presence of zinc, can be extended to its vinylogous counterpart using γ-bromo-α,β-unsaturated esters like methyl 4-bromobut-2-enoate. pondiuni.edu.inorganic-chemistry.org This vinylogous Blaise reaction provides a conceptually new pathway for the synthesis of substituted pyridin-2-ones. pondiuni.edu.inorganic-chemistry.org The reaction proceeds by the formation of an organozinc intermediate from methyl 4-bromobut-2-enoate, which then adds to the nitrile. Subsequent cyclization and tautomerization lead to the heterocyclic product. pondiuni.edu.inorganic-chemistry.org

This transformation has been successfully applied to a variety of nitriles, including aromatic, benzylic, and aliphatic substrates, to furnish C(6)-substituted 2-pyridones. pondiuni.edu.in This represents a [4+2] annulation strategy for the construction of the pyridine (B92270) ring.

| Nitrile (R-CN) | Reagent | Product | Reference |

| Benzonitrile | Ethyl 4-bromobut-2-enoate, Zn | 6-Phenylpyridin-2(1H)-one | pondiuni.edu.in |

| Acetonitrile | Ethyl 4-bromobut-2-enoate, Zn | 6-Methylpyridin-2(1H)-one | pondiuni.edu.in |

| Pivalonitrile | Ethyl 4-bromobut-2-enoate, Zn | 6-(tert-Butyl)pyridin-2(1H)-one | pondiuni.edu.in |

Furthermore, related Blaise-type reactions have been employed in the synthesis of other heterocyclic systems, such as 5-ylidenepyrrol-(5H)-ones, from γ-cyano-α,β-unsaturated esters. rsc.org

Tandem Annulation and Cascade Processes

This compound and its (E)-isomer are valuable reagents in tandem annulation and cascade reactions, which allow for the formation of multiple bonds and rings in a single synthetic operation. A notable example is the synthesis of novel, substituted pyrido[1,2-a]benzimidazole (B3050246) derivatives. iucr.orgresearchgate.netresearchgate.net This is achieved through a tandem annulation reaction between 2-acylbenzimidazole derivatives and 4-bromobut-2-enoic esters under mild conditions. iucr.orgresearchgate.netresearchgate.net

Similarly, a tandem annulation reaction between 4-benzoyl-1H-pyrrole-2-carbaldehyde and (E)-ethyl 4-bromobut-2-enoate has been used to synthesize ethyl 2-benzoyl-6-methyl-indolizine-7-carboxylate. nih.gov These reactions showcase the ability of the butenoate framework to participate in sequential Michael additions and cyclizations, leading to complex heterocyclic scaffolds.

Functional Group Interconversions and Derivatization

The presence of multiple reactive sites in this compound allows for a wide range of functional group interconversions and derivatizations. The molecule's reactivity is primarily centered around the allylic bromide, the α,β-unsaturated ester system, and the ester group itself. cymitquimica.com

The ester functionality can undergo standard transformations. For instance, hydrolysis under acidic or basic conditions would yield the corresponding (Z)-4-bromobut-2-enoic acid. Transesterification with other alcohols can be achieved under appropriate catalytic conditions. Reduction of the ester group, for example with lithium aluminum hydride, would likely affect the double bond and the bromo group as well, leading to more complex product mixtures unless chemoselective conditions are employed.

The carbon-bromine bond is susceptible to nucleophilic substitution. cymitquimica.com This allows for the introduction of a variety of heteroatom and carbon nucleophiles at the C4 position, leading to a diverse array of substituted butenoates.

The α,β-unsaturated system is prone to Michael addition reactions, where nucleophiles add to the C2 position. The combination of Michael addition and subsequent cyclization is a key feature in the tandem reactions discussed previously. Other reactions of the double bond, such as dihydroxylation or epoxidation, could also be envisaged, potentially with high levels of stereocontrol depending on the reagents and conditions used.

The following table summarizes some potential functional group transformations:

| Reaction Type | Reagent/Conditions | Potential Product |

| Ester Hydrolysis | H3O+ or OH- | (Z)-4-Bromobut-2-enoic acid |

| Nucleophilic Substitution | Nu- (e.g., R2NH, RS-, N3-) | (Z)-Methyl 4-(nucleophil-yl)but-2-enoate |

| Reduction | e.g., LiAlH4 | Complex mixture of reduced products |

| Michael Addition | e.g., R2CuLi | Methyl 2-(alkyl)-4-bromobutanoate |

Reduction Chemistry

The reduction of this compound can be directed towards the carbon-carbon double bond, the ester group, or the carbon-bromine bond, depending on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation of α,β-unsaturated esters typically leads to the saturation of the carbon-carbon double bond. In the case of this compound, this reaction would be expected to yield methyl 4-bromobutanoate. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature, and solvent) would be critical to achieve high selectivity. A potential side reaction is hydrogenolysis of the carbon-bromine bond, which would lead to the formation of methyl butanoate. The stereochemistry of the starting material would be lost upon saturation of the double bond.

| Catalyst | Substrate | Expected Major Product | Potential Byproduct |

| Pd/C | This compound | Methyl 4-bromobutanoate | Methyl butanoate |

| PtO₂ | This compound | Methyl 4-bromobutanoate | Methyl butanoate |

This table represents expected outcomes based on general principles of catalytic hydrogenation and does not reflect specific experimental data for this compound.

Complex Metal Hydride Reductions

Complex metal hydrides are versatile reagents for the reduction of esters and other carbonyl compounds. The outcome of the reduction of this compound with these reagents is highly dependent on the specific hydride used.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the double bond. Treatment of this compound with LiAlH₄ would likely lead to the formation of 4-bromobutan-1-ol. The reaction proceeds through the reduction of the ester to the primary alcohol, and under appropriate conditions, the conjugated double bond may also be reduced.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄. It is generally not capable of reducing isolated esters but can reduce α,β-unsaturated esters, often leading to the corresponding allylic alcohol. Therefore, the reaction of this compound with NaBH₄ would be expected to yield (Z)-4-bromobut-2-en-1-ol. This selective reduction of the carbonyl group while preserving the double bond and the carbon-bromine bond highlights the utility of choosing the appropriate reducing agent.

| Reagent | Substrate | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 4-Bromobutan-1-ol |

| Sodium Borohydride (NaBH₄) | This compound | (Z)-4-Bromobut-2-en-1-ol |

This table represents expected outcomes based on the known reactivity of complex metal hydrides and does not reflect specific experimental data for this compound.

Ester Functionalization and Acyl Group Modifications

The ester group in this compound is a key site for functionalization, allowing for the introduction of various other functional groups through acyl substitution reactions.

These transformations typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon of the ester. The subsequent departure of the methoxy (B1213986) group as a leaving group leads to the formation of a new carbonyl compound. The integrity of the (Z)-double bond and the carbon-bromine bond is generally maintained under standard conditions for these transformations.

Common ester functionalizations include:

Hydrolysis: Reaction with water in the presence of an acid or base catalyst yields the corresponding carboxylic acid, (Z)-4-bromobut-2-enoic acid.

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst results in the exchange of the methyl group for a different alkyl or aryl group, forming a new ester.

Ammonolysis/Amination: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, (Z)-4-bromobut-2-enamide or its N-substituted derivatives.

| Reaction Type | Nucleophile | Product |

| Hydrolysis | H₂O | (Z)-4-bromobut-2-enoic acid |

| Transesterification | R'OH | (Z)-R' 4-bromobut-2-enoate |

| Ammonolysis | NH₃ | (Z)-4-bromobut-2-enamide |

| Amination | R'NH₂ or R'₂NH | (Z)-N-R'-4-bromobut-2-enamide or (Z)-N,N-R'₂-4-bromobut-2-enamide |

This table illustrates the expected products from common ester functionalization reactions of this compound based on general reaction mechanisms.

Computational and Spectroscopic Studies of Z Methyl 4 Bromobut 2 Enoate and Its Reactions

Theoretical Investigations of Reactivity and Selectivity

Theoretical chemistry offers powerful tools to predict and rationalize the chemical behavior of (Z)-methyl 4-bromobut-2-enoate. Through the application of quantum chemical calculations, detailed insights into its electronic structure, reactivity, and the selectivity of its reactions can be obtained.

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reactivity of organic molecules like this compound. DFT calculations can provide a wealth of information, including molecular orbital energies, charge distributions, and electrostatic potential maps, which are crucial for understanding its chemical behavior.

For instance, DFT calculations can be employed to analyze the reactivity of this compound in nucleophilic substitution reactions. By calculating the partial atomic charges, one can identify the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the bromine is expected to be highly electrophilic and thus susceptible to nucleophilic attack. The electron-withdrawing nature of the ester group further influences the reactivity of the C=C double bond.

Mechanistic insights into reactions such as nucleophilic substitution (both direct SN2 and conjugate SN2' pathways) can be elucidated. DFT calculations allow for the mapping of the potential energy surface, identifying intermediates and transition states, and thus providing a detailed step-by-step description of the reaction mechanism.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Description |

| HOMO Energy | -10.5 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. |

| C-Br Bond Length | 1.95 Å | The length of the carbon-bromine bond. |

| Mulliken Charge on C4 | +0.25 e | The partial positive charge on the carbon atom bonded to bromine, indicating its electrophilicity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Transition State Modeling and Reaction Pathway Elucidation

Transition state modeling is a powerful computational tool for understanding the kinetics and mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, the activation energy for a particular reaction pathway can be determined. This allows for a direct comparison of the feasibility of different potential reaction pathways.

For this compound, transition state modeling can be used to investigate the competition between different reaction pathways, for example, in its reaction with a nucleophile. The relative activation energies for the SN2 and SN2' pathways can be calculated to predict which pathway is favored under specific reaction conditions. These calculations can also shed light on the stereoselectivity of reactions.

The elucidation of reaction pathways through transition state modeling provides a theoretical framework for optimizing reaction conditions to favor the desired product. It can also help in the design of new reactions and catalysts.

Quantum Chemical Prediction of Chemical Behavior

Quantum chemical calculations offer a predictive capability for the chemical behavior of this compound. By calculating various molecular descriptors, its reactivity towards different reagents can be anticipated. For example, the Fukui function can be calculated to identify the most reactive sites for nucleophilic and electrophilic attack.

Furthermore, quantum chemical methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can be invaluable in the interpretation of experimental spectroscopic data and in the confirmation of the structure of reaction products.

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, MS, IR for reaction monitoring)

Spectroscopic techniques are indispensable for the real-time monitoring of reactions involving this compound and for the characterization of its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. The disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product can be monitored over time. For this compound, the chemical shifts of the vinylic protons and the methylene (B1212753) protons adjacent to the bromine atom are particularly diagnostic.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the reactants, intermediates, and products. This information is crucial for confirming the identity of the species involved in the reaction. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. The characteristic stretching frequency of the C=O bond in the ester group and the C=C double bond can be monitored to follow the reaction progress.

Table 2: Key Spectroscopic Data for Reaction Monitoring of this compound

| Spectroscopic Technique | Key Feature to Monitor | Expected Change Upon Reaction |

| ¹H NMR | Signals of vinylic and methylene protons | Disappearance of starting material signals and appearance of new product signals with different chemical shifts and coupling patterns. |

| ¹³C NMR | Chemical shifts of the carbonyl, vinylic, and C-Br carbons | Shift in carbon resonances upon substitution or addition reactions. |

| Mass Spectrometry | Molecular ion peak (M+) | A shift in the m/z value corresponding to the molecular weight of the product. |

| Infrared Spectroscopy | C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹) | A shift in the C=O frequency or disappearance of the C=C stretch depending on the reaction type. |

Kinetic and Thermodynamic Analyses of this compound Transformations

Kinetic and thermodynamic analyses provide quantitative information about the rates and equilibria of reactions involving this compound. This information is essential for understanding the factors that control the outcome of a reaction and for optimizing reaction conditions.

Kinetic studies involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and other variables. From these measurements, the rate law and the activation parameters (activation energy, enthalpy, and entropy of activation) can be determined. These parameters provide valuable insights into the reaction mechanism.

Thermodynamic analyses focus on the energy changes that occur during a reaction. The enthalpy, entropy, and Gibbs free energy of reaction can be determined experimentally or calculated using computational methods. This information allows for the prediction of the position of equilibrium and the spontaneity of a reaction.

By combining kinetic and thermodynamic data with the insights gained from computational and spectroscopic studies, a comprehensive understanding of the chemical transformations of this compound can be achieved.

Emerging Trends and Future Research Directions in Z Methyl 4 Bromobut 2 Enoate Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research in the synthesis of (Z)-Methyl 4-bromobut-2-enoate is expected to focus on more sustainable approaches.

One promising area is the development of catalytic methods that avoid the use of stoichiometric brominating agents, which often generate significant waste. For instance, the use of catalytic amounts of a bromide source in conjunction with an environmentally benign oxidant could provide a greener alternative to traditional methods. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of its synthesis. scielo.brresearchgate.netresearchgate.net

The following table summarizes potential green synthetic strategies for this compound:

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Catalytic Bromination | Reduced waste, avoidance of stoichiometric reagents | Development of efficient catalysts and use of green oxidants |

| Alternative Solvents | Reduced environmental impact, easier product separation | Application of ionic liquids, supercritical CO2, or solvent-free conditions |

| One-Pot Syntheses | Increased efficiency, reduced waste from intermediate purification | Tandem oxidation/olefination/halogenation reactions |

| Bio-catalysis | High selectivity, mild reaction conditions | Use of halogenating enzymes for stereospecific synthesis ucsb.edu |

Development of Asymmetric Catalytic Strategies for Enhanced Stereocontrol

The stereoselective synthesis of molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While methods for the synthesis of Z-alkenes exist, the development of catalytic asymmetric methods to introduce chirality into molecules derived from this compound is a significant area for future research.

The presence of multiple reactive sites in this compound—the double bond and the carbon-bromine bond—offers several opportunities for asymmetric functionalization. For instance, transition-metal catalyzed asymmetric hydrofunctionalization of the alkene could introduce a chiral center at the α- or β-position. acs.orgresearchgate.net The use of chiral ligands on metals like cobalt or rhodium could enable highly enantioselective additions. nih.gov

Furthermore, the development of stereoselective methods for the synthesis of the (Z)-isomer itself is an ongoing challenge. While Wittig-type reactions can favor the Z-isomer, developing catalytic methods that can control the stereochemical outcome would be a significant advancement. acs.orgnih.govnih.govovid.com

The table below outlines potential asymmetric catalytic strategies involving this compound:

| Asymmetric Reaction Type | Potential Chiral Product | Catalytic System |

| Asymmetric Hydrogenation | Chiral saturated bromoester | Chiral Rhodium or Ruthenium complexes |

| Asymmetric Michael Addition | Chiral β-substituted ester | Chiral organocatalysts or metal complexes |

| Asymmetric Heck Coupling | Chiral γ-arylated/vinylated product | Chiral Palladium complexes |

| Asymmetric Allylic Alkylation | Chiral α-substituted product | Chiral Iridium or Palladium complexes |

Exploration of Photoredox and Electrochemical Reactivity

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These methods rely on the generation of radical intermediates, which can exhibit unique reactivity patterns compared to traditional ionic pathways.

The carbon-bromine bond in this compound is susceptible to reduction via single-electron transfer, which can be initiated by a photocatalyst upon irradiation with visible light or by an electric current. This would generate a vinyl radical that could participate in a variety of coupling reactions. For instance, the coupling of this radical with electron-deficient alkenes could lead to the formation of new carbon-carbon bonds. researchgate.netnih.govresearchgate.net

Moreover, the electron-deficient nature of the α,β-unsaturated ester system makes it a good acceptor for photoredox-generated radicals. The addition of alkyl radicals, generated from alkyl halides or other precursors, to the double bond of this compound could provide a route to complex, functionalized molecules. mdpi.comunits.it

Electrochemical methods can also be employed to achieve similar transformations. Anodic oxidation or cathodic reduction can be used to generate reactive intermediates from this compound or a reaction partner, offering a reagent-free method for activation. researchgate.netrsc.orgnih.govoup.com

| Activation Method | Reactive Intermediate | Potential Transformation |

| Photoredox Catalysis (reductive) | Vinyl radical | Coupling with alkenes, arenes, or other radical acceptors |

| Photoredox Catalysis (oxidative) | Radical cation | Cycloaddition reactions, nucleophilic additions |

| Electrochemistry (cathodic) | Vinyl radical | Dimerization, cross-coupling |

| Electrochemistry (anodic) | Radical cation | Functionalization with nucleophiles |

Applications in Materials Science and Polymer Chemistry

The unique combination of a reactive double bond and an alkyl halide makes this compound an interesting monomer for the synthesis of functional polymers and materials.

The vinyl group can participate in various polymerization reactions, such as free-radical polymerization, to form a polymer backbone. The pendant bromo-ester functionality along the polymer chain can then be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could be used to tune the properties of the resulting material, such as its solubility, thermal stability, or optical properties. nih.govdoi.orgdonga.ac.kr

Furthermore, this compound could be used as a monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can act as the initiating site for the polymerization of other monomers, leading to the formation of block copolymers with well-defined architectures. nih.gov

The α,β-unsaturated ester moiety is also known to be reactive in UV-curing applications. mdpi.comrsc.org Copolymers incorporating this compound could be developed as crosslinkable materials for coatings, adhesives, and inks.

| Polymerization/Application Area | Role of this compound | Potential Material Properties |

| Functional Monomer | Provides sites for post-polymerization modification | Tunable solubility, stimuli-responsive behavior |

| ATRP Initiator/Monomer | Enables synthesis of block copolymers | Controlled molecular weight and architecture |

| UV-Curable Resins | Crosslinking agent | Enhanced durability and chemical resistance |

| Cationic Polymerization | Monomer for polymerization initiated by vinyl halides acs.orgacs.org | Potentially novel polymer backbones and properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. nih.govbeilstein-journals.orgjst.org.insterlingpharmasolutions.comaurigeneservices.com The synthesis and subsequent reactions of this compound are well-suited for these technologies.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling the stereoselectivity of the synthesis of the (Z)-isomer. Furthermore, the small reactor volumes enhance safety, especially when dealing with reactive intermediates or exothermic reactions. nih.gov

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound or its derivatives. merckmillipore.comlabmedica.comoxfordglobal.comdrugtargetreview.com These platforms, often coupled with in-line analytics, can accelerate the discovery of new reactions and the development of robust synthetic protocols. The integration of artificial intelligence with these automated systems could further expedite the process by predicting optimal reaction conditions. labmedica.comdrugtargetreview.com

The table below highlights the potential benefits of integrating these technologies:

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Synthesis and purification | Improved safety, scalability, and control over stereochemistry |

| Automated Synthesis | Reaction optimization and library synthesis | High-throughput screening, rapid discovery of new derivatives |

| In-line Analytics | Real-time reaction monitoring | Precise process control and optimization |

| AI and Machine Learning | Predictive synthesis planning | Accelerated development of synthetic routes and conditions |

Q & A

Q. How can bioactivity assays be designed to evaluate this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.